molecular formula C19H17NO2S2 B2939472 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide CAS No. 1421441-61-3

3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide

Cat. No.: B2939472
CAS No.: 1421441-61-3
M. Wt: 355.47
InChI Key: MAGULSCWYNYUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a thiophene boronic acid with an appropriate halide under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of reduced thiophene derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the thiophene ring.

Scientific Research Applications

Chemistry: In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of new materials with unique electronic properties.

Biology: Thiophene derivatives have shown promise in biological research, particularly in the development of new drugs. They exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new therapeutic agents. Its unique structure and biological activity make it a valuable candidate for drug discovery.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. They are also important in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

  • 3,4-Dimethyl-N-(thiophen-2-yl)benzamide

  • 3,4-Dimethyl-N-(thiophen-2-yl)methylbenzamide

  • 3,4-Dimethyl-N-(thiophen-2-yl)isoxazol-5-amine

Uniqueness: 3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide stands out due to its specific structural features, such as the presence of the thiophene-2-carbonyl group. This unique structure contributes to its distinct biological and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

3,4-dimethyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-12-5-6-14(10-13(12)2)19(22)20-11-15-7-8-17(24-15)18(21)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGULSCWYNYUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.